Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted with a 3-amino group, 6,6-dimethyl groups, and a benzyl carbamate moiety. Its synthesis typically involves multi-step reactions, including condensation and hydrolysis, as seen in intermediates like tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate .
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
benzyl 3-amino-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H18N4O2/c1-15(2)12-11(13(16)18-17-12)8-19(15)14(20)21-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H3,16,17,18) |
InChI Key |
YJKRLAWECNNSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OCC3=CC=CC=C3)C(=NN2)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing an amino group and a carbonyl group can undergo cyclization in the presence of a suitable catalyst to form the pyrazole ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic properties.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Stereochemistry
Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Structure: Lacks the 3-amino group and has a single methyl group at position 6.
- Molecular Formula : C₁₄H₁₅N₃O₂ (MW: 257.29) .
- Key Differences: The absence of the 3-amino group likely reduces hydrogen-bonding capacity, impacting biological activity.
(S)- and (R)-Benzyl 3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Structure : Methyl groups at positions 3 and 6, with stereochemistry specified as (S) or (R).
- Molecular Formula : C₁₅H₁₇N₃O₂ (MW: 271.31) .
- Key Differences : Stereochemistry influences receptor binding; the (S)-enantiomer may exhibit distinct pharmacokinetic properties compared to the (R)-form .
tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Physicochemical Properties
*Estimated based on substituent contributions. †Calculated from molecular formula.
Biological Activity
Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of nitrogen-containing rings, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 313.354 g/mol. Its LogP value indicates moderate lipophilicity, which is crucial for membrane permeability and bioavailability.
Pharmacological Properties
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds possess significant antibacterial and antifungal properties. For instance, compounds derived from similar scaffolds have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of pyrazole derivatives. For example, certain compounds demonstrated a reduction in tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in vitro . this compound is hypothesized to exhibit similar effects due to its structural characteristics.
- Anticancer Activity : The compound's ability to inhibit cancer cell proliferation has been explored. Pyrazole derivatives have been linked to the inhibition of key signaling pathways involved in cancer progression .
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound can interact with specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme's active site .
- Receptor Modulation : It may also modulate receptor activity by binding to various receptors involved in inflammation and pain pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 5-(tert-butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride | Anti-inflammatory | Enzyme inhibition |
| 1H-Pyrazolo[3,4-b]pyridines | Anticancer | Receptor modulation |
| Phenylbutazone | Anti-inflammatory | COX inhibition |
The unique substitution pattern of this compound differentiates it from these compounds and may enhance its biological efficacy.
Study on Anti-inflammatory Activity
In a recent study published in PubMed Central, researchers synthesized various pyrazole derivatives and tested their anti-inflammatory effects. Compounds similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
Anticancer Potential
Another study focused on the anticancer properties of pyrazole derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
